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Compound of Interest

Compound Name: FG 488 DHPE

Cat. No.: B12391556 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the use of FG 488 DHPE
(Fluorescein Green 488 1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine), also known

as Oregon Green™ 488 DHPE, for staining the plasma membrane of live and fixed cells. This

fluorescently labeled phospholipid analog is a powerful tool for visualizing cell morphology,

studying membrane dynamics, and assessing cellular responses to various stimuli, making it a

valuable reagent in basic research and drug development.

Introduction to FG 488 DHPE
FG 488 DHPE is a lipophilic fluorescent probe that readily incorporates into the lipid bilayer of

cell membranes. Its bright green fluorescence, with excitation and emission maxima at

approximately 496 nm and 524 nm respectively, is well-suited for standard fluorescein (FITC)

filter sets on fluorescence microscopes and flow cytometers. The fluorophore is attached to the

headgroup of the DHPE (dihexadecanoyl-sn-glycero-3-phosphoethanolamine) lipid, allowing

the lipid moiety to anchor the dye within the plasma membrane. This property makes it an

excellent tool for outlining cell boundaries, studying membrane integrity, lipid raft dynamics, and

membrane fusion/fission events.

Key Applications
Live Cell Imaging: Visualize cell morphology and track changes in the plasma membrane in

real-time.
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Fixed Cell Staining: Outline cell boundaries for co-localization studies with intracellular

targets.

Lipid Raft Analysis: Investigate the formation, dynamics, and protein composition of lipid

rafts.

Membrane Dynamics Studies: Utilize techniques like Fluorescence Recovery After

Photobleaching (FRAP) to measure lipid mobility.

Drug Discovery and High-Content Screening (HCS): Assess the effects of compounds on

membrane integrity, morphology, and signaling pathways.[1]

FRET (Förster Resonance Energy Transfer) Microscopy: Serve as a FRET partner to study

protein-lipid and protein-protein interactions at the membrane.

Quantitative Data Summary
The optimal concentration and incubation time for FG 488 DHPE can vary depending on the

cell type and experimental conditions. The following table provides a summary of

recommended starting concentrations and incubation times based on available data and

general cell staining protocols. It is crucial to optimize these parameters for each specific cell

line and application.
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Cell Type
Recommended
Concentration

Incubation
Time

Incubation
Temperature

Notes

General

Mammalian Cells

(e.g., HeLa,

CHO)

1 - 10 µM 10 - 30 minutes

Room

Temperature or

37°C

Start with a lower

concentration

and shorter

incubation time

to minimize

potential

cytotoxicity.

Suspension Cells

(e.g., Jurkat)
1 - 5 µM 15 - 30 minutes 37°C

Gentle mixing

during incubation

can improve

staining

uniformity.

Mouse

Embryonic Stem

(ES) Cells

1:200 dilution of

a stock solution

(specific

concentration not

provided)

15 minutes 37°C

Based on a

protocol for a

similar "PlasMem

Bright Green"

dye.[2]

KB human

endocervical

adenocarcinoma

cells

200 nM Not specified Not specified

Based on a

protocol for

"BioTracker™

Membright 488".

[3]

Note: Always perform a titration experiment to determine the optimal concentration that

provides bright staining with minimal background and cytotoxicity for your specific cell type.

Experimental Protocols
Live Cell Membrane Staining Protocol
This protocol provides a general procedure for staining the plasma membrane of live adherent

or suspension cells.
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Materials:

FG 488 DHPE stock solution (e.g., 1 mM in DMSO or ethanol)

Live cell imaging buffer (e.g., Hanks' Balanced Salt Solution (HBSS) or phenol red-free

medium)

Cells cultured on a suitable imaging vessel (e.g., glass-bottom dish, chamber slide)

Procedure:

Prepare Staining Solution: Dilute the FG 488 DHPE stock solution in pre-warmed (37°C) live

cell imaging buffer to the desired final concentration (start with a range of 1-10 µM).

Cell Preparation:

Adherent Cells: Remove the culture medium and wash the cells once with pre-warmed

imaging buffer.

Suspension Cells: Pellet the cells by centrifugation, remove the supernatant, and

resuspend in pre-warmed imaging buffer.

Staining: Add the staining solution to the cells and incubate for 10-30 minutes at 37°C,

protected from light.

Washing:

Adherent Cells: Gently remove the staining solution and wash the cells 2-3 times with pre-

warmed imaging buffer.

Suspension Cells: Pellet the cells by centrifugation, remove the supernatant, and

resuspend in fresh, pre-warmed imaging buffer. Repeat the wash step twice.

Imaging: Image the cells immediately using a fluorescence microscope with a standard FITC

filter set.

Fixed Cell Membrane Staining Protocol
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This protocol is for staining the plasma membrane of cells that have been previously fixed.

Materials:

FG 488 DHPE stock solution

Phosphate-Buffered Saline (PBS)

Fixative (e.g., 4% paraformaldehyde in PBS)

Cells cultured on coverslips or slides

Procedure:

Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room

temperature.

Washing: Wash the cells three times with PBS.

Staining: Prepare the FG 488 DHPE staining solution in PBS at the desired concentration

(e.g., 5-10 µM). Add the staining solution to the fixed cells and incubate for 15-30 minutes at

room temperature, protected from light.

Washing: Wash the cells three times with PBS.

Mounting: Mount the coverslips onto microscope slides using an appropriate mounting

medium.

Imaging: Image the cells using a fluorescence microscope.

Visualization of Experimental Workflows and
Signaling Pathways
General Live Cell Staining Workflow
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Caption: Workflow for live cell membrane staining with FG 488 DHPE.

Investigating Drug-Induced Changes in Membrane
Integrity
FG 488 DHPE can be used in high-content screening assays to assess the effects of drug

candidates on cell membrane integrity. A decrease in fluorescence intensity or changes in

membrane morphology can indicate cytotoxic effects.
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Caption: High-content screening workflow for membrane integrity.

Considerations and Troubleshooting
Cytotoxicity: Although generally well-tolerated for short-term staining, high concentrations or

prolonged incubation with FG 488 DHPE may be toxic to some cell types. It is essential to

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b12391556?utm_src=pdf-body-img
https://www.benchchem.com/product/b12391556?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12391556?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


perform a viability assay (e.g., using a live/dead stain) to determine the optimal non-toxic

concentration.

Phototoxicity: Like all fluorophores, FG 488 DHPE is susceptible to photobleaching and can

generate reactive oxygen species upon prolonged exposure to excitation light, which can be

harmful to live cells. Use the lowest possible laser power and exposure time during imaging.

Uneven Staining: Ensure that the staining solution is well-mixed and that cells are evenly

covered. For adherent cells, gentle rocking of the plate during incubation can help.

High Background: Inadequate washing can result in high background fluorescence. Ensure

thorough but gentle washing steps. Using a phenol red-free imaging medium can also

reduce background.

Conclusion
FG 488 DHPE is a versatile and robust fluorescent probe for labeling the plasma membrane in

a wide range of cell types. By following the recommended protocols and optimizing conditions

for specific experimental needs, researchers can effectively utilize this tool for detailed studies

of membrane biology, drug-membrane interactions, and high-throughput screening

applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b12391556#fg-488-dhpe-concentration-for-cell-
membrane-staining]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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